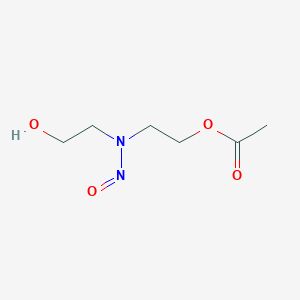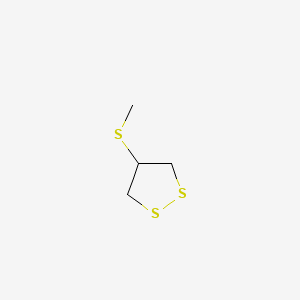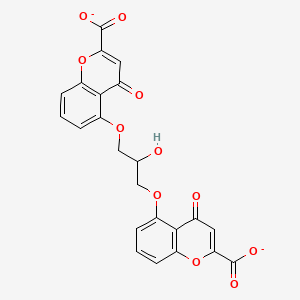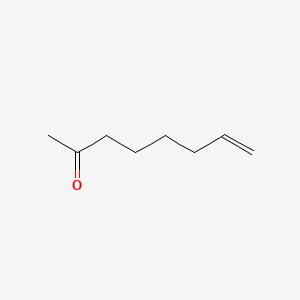
Alkali Blue G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkali Blue G: is a synthetic dye belonging to the triphenylmethane class of dyes. It is known for its vibrant blue color and is widely used in various industrial applications, including printing inks, textiles, and as a pH indicator .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Alkali Blue G is typically synthesized through the condensation of benzaldehyde derivatives with dimethylaniline in the presence of a strong acid catalyst. The reaction conditions often involve elevated temperatures and controlled pH to ensure the formation of the desired dye .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: : Alkali Blue G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of colorless leuco compounds, while reduction can result in the formation of different blue-shaded derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Alkali Blue G is used as a pH indicator due to its distinct color change at different pH levels. It is also employed in various analytical techniques to detect and quantify specific compounds .
Biology: : In biological research, this compound is used in staining protocols to visualize cellular components under a microscope. It is particularly useful in histology and cytology for staining tissues and cells .
Industry: : Industrially, this compound is widely used in the production of printing inks, textiles, and plastics.
Mechanism of Action
Mechanism of Action: : The mechanism by which Alkali Blue G exerts its effects involves the interaction of its triphenylmethane structure with various molecular targets. The dye molecules can bind to specific sites on proteins and nucleic acids, leading to changes in their optical properties. This interaction is often exploited in staining and analytical applications .
Molecular Targets and Pathways: : The primary molecular targets of this compound include proteins, nucleic acids, and other macromolecules. The dye can form non-covalent interactions with these targets, resulting in changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Alkali Blue G include other triphenylmethane dyes such as Crystal Violet, Malachite Green, and Methyl Violet. These dyes share similar structural features and applications but differ in their specific color properties and reactivity .
Uniqueness: : this compound is unique in its specific shade of blue and its stability under various conditions. This makes it particularly suitable for applications where consistent color and stability are crucial .
Properties
CAS No. |
58569-23-6 |
|---|---|
Molecular Formula |
C32H27N3O3S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C32H27N3O3S/c1-22-21-25(15-20-29(22)33)32(23-11-16-27(17-12-23)34-26-7-3-2-4-8-26)24-13-18-28(19-14-24)35-30-9-5-6-10-31(30)39(36,37)38/h2-21,34H,33H2,1H3,(H,36,37,38) |
InChI Key |
HKAGEPARHQTMCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC=CC=C3S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=CC=C5)N |
Key on ui other cas no. |
58569-23-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide](/img/structure/B1211773.png)








![3-ethyl-9,10-dimethoxy-2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1211787.png)


